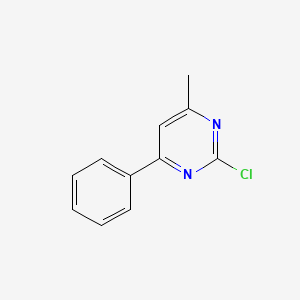

2-Chloro-4-methyl-6-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNXAKAMPPMGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346061 | |

| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32785-40-3 | |

| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Chloro-4-methyl-6-phenylpyrimidine: A Keystone Intermediate in Medicinal Chemistry

Foreword: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the pyrimidine ring system standing out as a privileged scaffold.[1][2] Found in the very blueprint of life as the nucleobases thymine, cytosine, and uracil, pyrimidines are integral to a vast array of biologically active molecules.[2] Their synthetic versatility allows for precise structural modifications at the 2, 4, 5, and 6 positions, making them invaluable building blocks for constructing complex molecular architectures designed to interact with specific biological targets.[2] Among the functionalized pyrimidines, 2-chloro-4-methyl-6-phenylpyrimidine represents a particularly strategic intermediate. The presence of a reactive chlorine atom at the 2-position provides a versatile handle for introducing diverse functionalities through nucleophilic substitution, enabling the rapid generation of compound libraries for screening and lead optimization in pharmaceutical research and development. This guide provides an in-depth, experience-driven walkthrough of the synthesis and rigorous characterization of this key building block.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most reliable and field-proven pathway to this compound involves a two-step sequence starting from readily available precursors. The core logic is to first construct the stable pyrimidinone ring system and then convert the hydroxyl group (in its tautomeric keto form) into the desired chloro substituent.

Retrosynthetic Analysis

A retrosynthetic approach reveals the logical disconnection of the target molecule. The C-Cl bond at the 2-position is readily formed from a C-OH group, pointing to 4-methyl-6-phenylpyrimidin-2(1H)-one as the immediate precursor. This pyrimidinone is, in turn, accessible through a classical Biginelli-type condensation reaction between a β-dicarbonyl compound (benzoylacetone) and urea, which provides the requisite N-C-N backbone of the pyrimidine ring.

Caption: Retrosynthetic pathway for this compound.

Overall Synthetic Workflow

The forward synthesis follows the logic of the retrosynthetic analysis. The process begins with the acid-catalyzed cyclocondensation of benzoylacetone and urea to form the pyrimidinone intermediate. This is followed by a chlorination step, typically employing phosphorus oxychloride (POCl₃), to yield the final product.

Caption: Overall synthetic workflow from starting materials to the final product.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Methyl-6-phenylpyrimidin-2(1H)-one

This foundational step involves the formation of the heterocyclic core. The reaction is a classic acid-catalyzed condensation.

Protocol:

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzoylacetone (1 equivalent), urea (1.2 equivalents), and ethanol as the solvent.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (HCl) to the mixture. The acid protonates the carbonyl oxygen of the benzoylacetone, activating it for nucleophilic attack by the urea nitrogen.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water and then recrystallized from ethanol to yield pure 4-methyl-6-phenylpyrimidin-2(1H)-one as a white solid.

Causality and Expertise:

-

Excess Urea: A slight excess of urea is used to drive the reaction to completion, compensating for any potential side reactions or impurities.

-

Acid Catalyst: The acid catalyst is crucial for activating the dicarbonyl compound, making the carbonyl carbons more electrophilic and susceptible to attack by the weakly nucleophilic urea.

-

Recrystallization: This purification technique is highly effective for removing unreacted starting materials and soluble impurities, yielding a product of high purity necessary for the subsequent chlorination step.

Step 2: Chlorination of 4-Methyl-6-phenylpyrimidin-2(1H)-one

This step converts the pyrimidinone into the target chloropyrimidine. The reaction with phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[3]

Protocol:

-

Reagent Setup (Caution): This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. To a round-bottom flask, add the dried 4-methyl-6-phenylpyrimidin-2(1H)-one (1 equivalent).

-

Chlorinating Agent: Slowly add an excess of phosphorus oxychloride (POCl₃, typically 3-5 equivalents) to the flask. POCl₃ serves as both the chlorinating agent and the solvent in many cases. For larger scale reactions, a solvent-free approach heating in a sealed reactor can be employed for environmental and safety benefits.[3]

-

Reaction: Add a catalytic amount of N,N-dimethylaniline (optional, but recommended to accelerate the reaction) and heat the mixture to reflux (approximately 105 °C) for 2-3 hours.

-

Quenching (Caution): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 8-9.[3] Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Mechanism of Chlorination:

The chlorination proceeds via the activation of the pyrimidinone oxygen. The lone pair on the oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and nucleophilic attack by a chloride ion result in the replacement of the hydroxyl group with chlorine.

Caption: Simplified mechanism of pyrimidinone chlorination using POCl₃.

Characterization of this compound

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Physical Properties

The following table summarizes the key physical and chemical properties of the target compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClN₂ | [4][5] |

| Molecular Weight | 204.66 g/mol | [4][5] |

| Appearance | Solid | - |

| CAS Number | 32785-40-3 | [5] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.9-8.1 (m, 2H, ortho-phenyl), ~7.4-7.6 (m, 3H, meta/para-phenyl), ~7.3 (s, 1H, pyrimidine C5-H), ~2.6 (s, 3H, methyl C4-CH₃). |

| ¹³C NMR | δ (ppm): ~170 (C4), ~165 (C6), ~162 (C2), ~137 (phenyl C1), ~131 (phenyl C4), ~129 (phenyl C2/C6), ~128 (phenyl C3/C5), ~115 (C5), ~24 (CH₃). |

| Mass Spec. (EI) | m/z: 204 (M⁺, ¹²C₁₁¹H₉³⁵ClN₂), 206 (M+2, ¹²C₁₁¹H₉³⁷ClN₂). The M+2 peak should be approximately 32% of the M⁺ peak intensity, which is characteristic for a monochlorinated compound.[4][5] |

| IR Spectroscopy | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~1580-1600 (C=N, C=C stretch), ~770 (C-Cl stretch). |

Utility in Drug Discovery and Development

This compound is not merely a synthetic target but a versatile platform for creating novel therapeutics. The chlorine atom at the 2-position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, particularly amines, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Caption: SNAr reactivity of this compound.

This reactivity has been leveraged in the development of numerous classes of therapeutic agents. For instance, substituted aminopyrimidines are a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[6] The phenyl and methyl groups on the pyrimidine core can also be modified to fine-tune properties such as solubility, metabolic stability, and target binding affinity. The scaffold has also been explored for developing novel antifungal agents.[7]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound, a high-value intermediate for pharmaceutical research. By understanding the causality behind each experimental step—from the initial ring formation to the crucial chlorination reaction—and employing rigorous analytical characterization, researchers can confidently produce this building block with high purity. Its proven utility as a versatile platform for SNAr chemistry solidifies its importance, enabling the continued exploration and development of novel pyrimidine-based drugs to address unmet medical needs.

References

-

Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. Available at: [Link]

- Synthesis of chlorinated pyrimidines. Google Patents.

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. Available at: [Link]

-

4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255. PubChem. Available at: [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

2-CHLORO-4-METHOXY-6-PHENYL-PYRIMIDINE. LookChem. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]

-

New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. Available at: [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health (NIH). Available at: [Link]

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. boronchem. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). Available at: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

-

Pyrimidine, 2-chloro-4-methyl-6-phenyl-. SpectraBase. Available at: [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health (NIH). Available at: [Link]

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences. Available at: [Link]

-

4-Methyl-6-phenylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

4-Methyl-6-phenylpyrimidin-2-amine. National Institutes of Health (NIH). Available at: [Link]

-

2-CHLORO-4-METHYLTHIO-PYRIMIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. Available at: [Link]

-

Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.. ResearchGate. Available at: [Link]

-

Pyrimidine, 2-chloro-. NIST WebBook. Available at: [Link]

-

Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. ResearchGate. Available at: [Link]

-

2-Amino-4-chloro-6-methylpyrimidine. Alzchem Group. Available at: [Link]

-

2-Chloro-4,6-diphenylpyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607. PubChem. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

-

Pyrimidine, 4-methyl-. NIST WebBook. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methyl-6-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to their ability to interact with various biological targets.[1][2] Their prevalence in the structures of nucleobases and vitamins underscores their fundamental role in biological systems.[3][4] Among the vast landscape of pyrimidine derivatives, 2-Chloro-4-methyl-6-phenylpyrimidine stands as a compound of interest for further investigation and as a potential building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a valuable resource for its application in research and drug development.

Chemical Identity and Core Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C₁₁H₉ClN₂. Its structure features a central pyrimidine ring substituted with a chloro group at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32785-40-3 | [5] |

| Molecular Formula | C₁₁H₉ClN₂ | [1] |

| Molecular Weight | 204.66 g/mol | [1] |

| Purity (Commercially Available) | 97% | [6] |

| Predicted Boiling Point | 351.2 ± 11.0 °C at 760 mmHg | [1][2] |

| Recommended Storage | 2-8°C, under inert atmosphere | [1][2] |

Spectroscopic and Physicochemical Data

The precise characterization of a compound is fundamental to its application in scientific research. While detailed experimental data for this compound is not extensively published, data from commercial suppliers and spectral databases provide a foundational understanding of its properties.

Table 2: Summary of Physicochemical and Spectroscopic Data

| Parameter | Data | Remarks |

| Melting Point | Not available | Experimental determination is recommended. |

| Solubility | Not available | Miscibility with common organic solvents is expected. Experimental verification is necessary. |

| ¹H NMR Spectrum | Data may be available from suppliers | Expected signals would include aromatic protons, a methyl singlet, and a pyrimidine ring proton. |

| ¹³C NMR Spectrum | Data may be available from suppliers | Expected signals would correspond to the carbons of the pyrimidine and phenyl rings, and the methyl group. |

| Infrared (IR) Spectrum | Not available | Characteristic peaks for C-Cl, C=N, C=C, and aromatic C-H bonds are anticipated. |

| Mass Spectrum (GC) | Data is available | [7] |

Experimental Protocols for Physicochemical Characterization

For novel or less-studied compounds like this compound, experimental determination of their physicochemical properties is crucial. The following are standard, field-proven methodologies for such characterization.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.

Step-by-Step Methodology:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Rationale: Understanding a compound's solubility in various solvents is essential for its use in reactions, formulations, and biological assays.

Step-by-Step Methodology:

-

To a series of small, labeled test tubes, add approximately 10 mg of this compound.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Vortex each tube for 30 seconds.

-

Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.

-

For tubes where the compound is not fully soluble, gently heat the mixture and observe any changes in solubility, noting the temperature.

Spectroscopic Analysis

Rationale: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the spectra and assign the chemical shifts, coupling constants, and integrations to the corresponding atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of this compound, either as a thin film on a salt plate (if it is a low-melting solid or oil) or as a KBr pellet.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the compound in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for structural elucidation.

-

Reactivity and Stability

While specific reactivity data for this compound is limited, its chemical behavior can be inferred from the general reactivity of chloro-substituted pyrimidines.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the pyrimidine ring is expected to be susceptible to nucleophilic displacement. The electron-withdrawing nature of the pyrimidine nitrogens activates the carbon-chlorine bond towards attack by nucleophiles such as amines, alkoxides, and thiolates. This makes this compound a potentially valuable intermediate for the synthesis of a variety of 2-substituted pyrimidine derivatives.

-

Cross-Coupling Reactions: The C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Stability: As with many halogenated heterocyclic compounds, it is advisable to store this compound in a cool, dry place, protected from light and moisture to prevent degradation.[8] The recommended storage temperature is 2-8°C.[1][2]

Safety and Handling

For any chemical compound, proper safety precautions are paramount. Although a detailed toxicological profile for this compound is not available, data for the closely related 2-Chloro-4-methylpyrimidine indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, it is prudent to handle this compound with similar precautions.

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a substituted pyrimidine with potential as a building block in synthetic and medicinal chemistry. This guide has consolidated the available information on its physicochemical properties and provided standard protocols for its experimental characterization. While some data points, such as the melting point and solubility, require experimental determination, the provided information serves as a solid foundation for researchers and drug development professionals working with this compound. As with any chemical, adherence to proper safety and handling procedures is essential.

References

-

SpectraBase. Pyrimidine, 2-chloro-4-methyl-6-phenyl-. [Link]

-

SpectraBase. Pyrimidine, 2-chloro-4-methyl-6-phenyl- - Spectrum. [Link]

-

Alchem.Pharmtech. CAS 32785-40-3 | this compound. [Link]

-

King-Ming Chemical. This compound. [Link]

-

Angene International Limited. This compound|CAS 32785-40-3. [Link]

-

PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. [Link]

-

PubChem. 2-Chloro-4-methylpyrimidine. [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

LookChem. 2-CHLORO-4-METHOXY-6-PHENYL-PYRIMIDINE. [Link]

-

NIH. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]

- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

Sources

- 1. cas 32785-40-3|| where to buy this compound [english.chemenu.com]

- 2. cas 32785-40-3|| where to buy this compound [french.chemenu.com]

- 3. 32785-40-3|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-4-methylpyrimidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. apacpharma.com [apacpharma.com]

- 6. aksci.com [aksci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-4-methyl-6-phenylpyrimidine CAS number and molecular structure

An In-Depth Technical Guide to 2-Chloro-4-methyl-6-phenylpyrimidine

Introduction

This compound is a substituted pyrimidine that serves as a versatile heterocyclic building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive chlorine atom, a methyl group, and a phenyl group on the pyrimidine core, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive overview of the chemical identity, molecular structure, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of this compound are crucial for its handling, characterization, and use in synthesis. Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 32785-40-3 | [1] |

| Molecular Formula | C₁₁H₉ClN₂ | [1] |

| Molecular Weight | 204.66 g/mol | [1] |

| Canonical SMILES | Cc1cc(-c2ccccc2)nc(n1)Cl | [1] |

| InChI | InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | [1] |

| InChIKey | XLNXAKAMPPMGDS-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure of this compound consists of a central pyrimidine ring substituted at positions 2, 4, and 6. The chlorine atom at the C2 position is the primary site of reactivity for nucleophilic substitution. The methyl group at C4 and the phenyl group at C6 provide steric and electronic features that can be exploited in molecular design.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dielectrophile with a C-N-C or N-C-N synthon. For this compound, a common and logical approach involves the cyclocondensation of benzoylacetone (a 1,3-dicarbonyl compound) with urea, followed by chlorination of the resulting pyrimidinone intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-Methyl-6-phenylpyrimidin-2(1H)-one

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add benzoylacetone (1 equivalent) and urea (1.2 equivalents).

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~6 to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-methyl-6-phenylpyrimidin-2(1H)-one.

Step 2: Chlorination to this compound

-

Suspend the 4-methyl-6-phenylpyrimidin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.

-

Heat the reaction mixture to reflux for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: General synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the chlorine atom at the C2 position. The pyrimidine ring is an electron-deficient system, which makes the carbon atoms attached to the electronegative nitrogen atoms (especially C2, C4, and C6) susceptible to nucleophilic attack.[2] The chlorine atom is an excellent leaving group, facilitating nucleophilic aromatic substitution (SₙAr) reactions.

This reactivity is the cornerstone of its utility as a synthetic intermediate. A wide array of nucleophiles can be used to displace the chloride, leading to a diverse library of 2-substituted pyrimidine derivatives.

Key Reactions:

-

Amination: Reaction with primary or secondary amines (e.g., piperazine, aniline derivatives) yields 2-aminopyrimidine compounds. This is one of the most common transformations in drug discovery for creating scaffolds like kinase inhibitors.[3]

-

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 2-alkoxy or 2-aryloxypyrimidines.

-

Thiolation: Reaction with thiols or thiolates produces 2-thioether derivatives.

-

Cross-Coupling Reactions: While less common than for bromo- or iodo-analogs, the chloro-substituent can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination under specific, often more forcing, conditions.[4]

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Discovery

The substituted pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in various interactions with biological targets. This compound serves as a key starting material for compounds targeting a range of diseases.

-

Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which acts as a "hinge-binder" in the ATP-binding pocket of kinases. The synthesis of such compounds often involves the reaction of a 2-chloropyrimidine intermediate with an appropriate amine. For example, the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) contains a substituted 2-aminopyrimidine moiety, demonstrating the importance of this structural class in oncology.[3]

-

Antifungal Agents: Phenylpyrimidine derivatives have been investigated as novel antifungal agents that target enzymes like lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[5] The ability to easily modify the 2-position of the pyrimidine ring allows for the optimization of activity and pharmacokinetic properties.

-

Anti-cancer Agents: Various substituted phenylpyrimidines have been synthesized and evaluated for their anti-cancer properties. These compounds can overcome multidrug resistance and have shown efficacy in xenograft models.[6] this compound is an ideal precursor for generating libraries of such compounds for structure-activity relationship (SAR) studies.

The strategic placement of the chloro, methyl, and phenyl groups provides a framework that can be systematically elaborated to probe the binding pockets of enzymes and receptors, making this compound a valuable tool for lead generation and optimization in drug discovery programs.

References

-

2-CHLORO-4-METHOXY-6-PHENYL-PYRIMIDINE - LookChem. LookChem. Available from: [Link]

-

Pyrimidine, 2-chloro-4-methyl-6-phenyl- - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

-

4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem. PubChem. Available from: [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. Google Patents.

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - NIH. National Institutes of Health. Available from: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. PubMed. Available from: [Link]

-

2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem. PubChem. Available from: [Link]

-

2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem. PubChem. Available from: [Link]

-

Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed. PubMed. Available from: [Link]

-

Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine - ResearchGate. ResearchGate. Available from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Amino-4-chloro-6-phenylpyrimidine | 36314-97-3 | Benchchem [benchchem.com]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 2-Chloro-4-methyl-6-phenylpyrimidine and its Analogs in Modern Drug Discovery

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Pyrimidine Core

This technical guide offers an in-depth exploration of 2-Chloro-4-methyl-6-phenylpyrimidine and its analogs, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. From their fundamental synthesis to their diverse biological activities, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships that govern their therapeutic potential.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a foundational scaffold in the development of therapeutic agents, forming the core of numerous drugs with a wide array of biological functions.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The synthetic versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This guide focuses specifically on the this compound framework, a substitution pattern that has garnered interest for its potential in yielding compounds with significant biological activity.

Synthesis of the this compound Scaffold and its Analogs

The synthesis of this compound and its analogs can be approached through several strategic pathways. The choice of method often depends on the desired substitution patterns and the availability of starting materials. Two prominent and versatile methods are the Biginelli (or related) condensation reaction followed by chlorination, and palladium-catalyzed cross-coupling reactions like the Suzuki coupling.

Synthesis via Condensation and Chlorination

A classical and efficient method for constructing the pyrimidine ring is through the condensation of a β-dicarbonyl compound, an aldehyde, and a nitrogen-containing reagent like urea or guanidine, often referred to as the Biginelli reaction.[4][5] For the synthesis of the core scaffold, a phenyl-substituted β-diketone is a key starting material.

Conceptual Workflow for Synthesis via Condensation:

Caption: Synthesis of this compound via condensation and chlorination.

Detailed Experimental Protocol: Synthesis of 4-Methyl-6-phenyl-pyrimidin-2-ol (Hypothetical)

-

Rationale: This step aims to construct the core pyrimidine ring. The use of a phenyl-substituted β-diketone like benzoylacetone provides the necessary phenyl and methyl groups at the desired positions.

-

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add benzoylacetone and urea (or guanidine hydrochloride for a 2-amino analog).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the precipitate, wash with cold ethanol and water, and dry to obtain 4-Methyl-6-phenyl-pyrimidin-2-ol.

-

Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

-

Detailed Experimental Protocol: Chlorination to this compound

-

Rationale: The hydroxyl group at the 2-position of the pyrimidine ring can be converted to a chloro group, which is a versatile handle for further functionalization through nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[6]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-Methyl-6-phenyl-pyrimidin-2-ol in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete (monitored by TLC), carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Confirm the structure and purity of the final product using analytical methods.

-

Synthesis via Suzuki Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and modular approach for introducing the phenyl group at a specific position on a pre-formed chloropyrimidine ring.[2][7]

Conceptual Workflow for Synthesis via Suzuki Coupling:

Caption: Synthesis of this compound via Suzuki cross-coupling.

Detailed Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

-

Rationale: This method leverages the differential reactivity of the chloro groups on a dichloropyrimidine. The chloro group at the 6-position is generally more reactive in Suzuki couplings than the one at the 2-position, allowing for selective arylation.

-

Procedure:

-

To a reaction vessel, add 2,6-dichloro-4-methylpyrimidine, phenylboronic acid (typically 1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain this compound.

-

Verify the structure and purity of the product by spectroscopic methods.

-

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of substituted pyrimidines exhibits a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties. The structure-activity relationships (SAR) of these analogs provide valuable insights into the potential of the core scaffold.

Table 1: Biological Activities of Structurally Related Pyrimidine Analogs

| Compound Class | Biological Activity | Key Structural Features & SAR Insights | Reference(s) |

| 2,4,6-Trisubstituted Pyrimidines | Kinase Inhibition (e.g., EGFR, Aurora Kinase) | The nature and position of substituents on the pyrimidine and phenyl rings are critical for potency and selectivity. Anilinopyrimidines often show potent kinase inhibitory activity. | [3][8][9] |

| Chloro-substituted Pyrimidines | Anticancer | The chloro group acts as a key pharmacophore and a synthetic handle for further modifications. | [10] |

| Phenylpyrimidine Derivatives | Antifungal (CYP51 inhibitors) | The phenyl group can interact with hydrophobic pockets in the active site of target enzymes. | [11] |

| 2-Anilino-6-phenylpyridopyrimidines | Wee1 Kinase Inhibition | Substituents on the 2-anilino ring can modulate selectivity and potency. | [12] |

Anticancer Activity

Many pyrimidine derivatives have been investigated as anticancer agents, often targeting key enzymes in cell signaling pathways such as protein kinases.[13][14] The chloro- and phenyl- substitutions on the pyrimidine ring can contribute to binding affinity and selectivity for specific kinase targets. For instance, derivatives of 2,4-dichloro-6-methylpyrimidine have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer.[15]

Proposed Mechanism of Action: Kinase Inhibition

The this compound scaffold possesses features that are common in kinase inhibitors. The pyrimidine ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The phenyl group can occupy a hydrophobic pocket, while modifications at the 2-position (by displacing the chloro group) can be used to target solvent-exposed regions and improve potency and selectivity.

Caption: Proposed mechanism of anticancer activity via kinase inhibition.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives have also shown significant promise as antimicrobial and antifungal agents.[16][17] For example, 2-phenylpyrimidine derivatives have been designed as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[11] The chloro- and methyl- groups on the pyrimidine ring can influence the lipophilicity and electronic properties of the molecule, which are important for cell penetration and target interaction.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

-

Rationale: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against pathogenic fungal strains.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.

-

Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus with no compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[18]

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its versatile synthesis through established methods like condensation/chlorination and Suzuki coupling allows for the generation of diverse analog libraries. While direct biological data for the parent compound is limited, the well-documented anticancer, antifungal, and antibacterial activities of related pyrimidine derivatives provide a strong rationale for further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Key areas of exploration include:

-

Derivatization at the 2-position: Replacing the chloro group with various amines, thiols, and other nucleophiles to explore interactions with different biological targets.

-

Modification of the phenyl ring: Introducing various substituents on the phenyl ring to probe the effects on potency and selectivity.

-

Variation of the 4-methyl group: Exploring the impact of different alkyl groups at this position on biological activity.

Through such focused efforts, the full therapeutic potential of this privileged scaffold can be unlocked, paving the way for the discovery of new and effective drugs.

References

- BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.

- Cooke, G., et al. (2001). Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions.

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.

- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). Archiv der Pharmazie.

- Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)

- Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv

- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2018). Molecules.

- Biginelli Reaction. Organic Chemistry Portal.

- A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry.

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Scientific Reports.

- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.

- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Chemical Biology & Drug Design.

- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022).

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- 2, 4-disubstituted pyrimidines useful as kinase inhibitors.

- Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed.

- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.

- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.. Accounts of Chemical Research.

- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.

- Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions.

- TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE.

- Validating the Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol: An In Vitro Compar

- 2-Chloro-4-methylpyrimidine. PubChem.

- Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. (2023). PLOS ONE.

- Synthesis of 1-(2-chloro-2-phenylethyl)

- Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. European Open Science.

- Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed.

- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study.

- In Vitro Antifungal Drug Resistance Profiles of Clinically Relevant Members of the Mucorales (Mucoromycota) Especially with the Newer Triazoles. (2021). Journal of Fungi.

- 2-CHLORO-4-METHYL-6-METHYLSULFANYL-PYRIMIDINE. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moodle2.units.it [moodle2.units.it]

- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biomedres.us [biomedres.us]

- 17. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Antifungal Drug Resistance Profiles of Clinically Relevant Members of the Mucorales (Mucoromycota) Especially with the Newer Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-4-methyl-6-phenylpyrimidine: A Technical Guide for Researchers

Authored by: [Your Name/Title as Senior Application Scientist]

Date: January 1, 2026

Introduction

2-Chloro-4-methyl-6-phenylpyrimidine stands as a significant heterocyclic scaffold in medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties.[1][2] The precise substitution pattern of a chloro group at the 2-position, a methyl group at the 4-position, and a phenyl ring at the 6-position creates a unique electronic and steric environment that dictates its chemical reactivity and biological interactions.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering both experimental data where available and expert-guided predictions based on established principles and comparative data from related structures.

Molecular Structure and Key Features

IUPAC Name: this compound Molecular Formula: C₁₁H₉ClN₂[3] Molecular Weight: 204.66 g/mol [3] CAS Number: 32785-40-3[3]

The molecule's structure, featuring a pyrimidine core with diverse substituents, suggests a rich and informative spectroscopic profile. The phenyl ring, methyl group, and the pyrimidine ring protons will exhibit distinct signals in ¹H NMR. The 11 carbon atoms will be distinguishable in the ¹³C NMR spectrum. The various bond vibrations will give rise to a characteristic fingerprint in the IR spectrum, and the molecular ion peak in the mass spectrum will confirm the molecular weight.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, Electron Ionization (EI) is a common method for generating ions.

Experimental Data: Gas Chromatography-Mass Spectrometry (GC-MS)

Publicly available GC-MS data for this compound shows a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine.[4]

| m/z | Relative Intensity | Assignment |

| 204 | ~69% | [M]⁺ (containing ³⁵Cl) |

| 206 | ~25% | [M+2]⁺ (containing ³⁷Cl) |

| 169 | 100% | [M - Cl]⁺ |

| 104 | ~23% | [C₆H₅CN + H]⁺ or other fragments |

| 77 | ~26% | [C₆H₅]⁺ |

The presence of the [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak is a definitive indicator of a single chlorine atom in the molecule. The base peak at m/z 169 corresponds to the loss of the chlorine atom, forming a stable pyrimidinyl cation. The fragment at m/z 77 is characteristic of a phenyl group.

Experimental Protocol: Acquiring a GC-MS Spectrum

A standardized protocol for obtaining a GC-MS spectrum for a novel pyrimidine derivative would involve the following steps:

-

Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the purified compound in a volatile organic solvent like dichloromethane or ethyl acetate (1 mL).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value comfortably above the molecular weight (e.g., 300 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. While a publicly available experimental spectrum for this compound is not readily found, we can predict the spectrum with a high degree of confidence based on the analysis of its structural components and data from similar compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 - 8.1 | Multiplet | 2H | H-2', H-6' (ortho-protons of phenyl) | These protons are deshielded due to their proximity to the electron-withdrawing pyrimidine ring. |

| ~7.4 - 7.6 | Multiplet | 3H | H-3', H-4', H-5' (meta- and para-protons of phenyl) | These protons are in a typical aromatic region. |

| ~7.2 | Singlet | 1H | H-5 (pyrimidine ring proton) | The proton on the pyrimidine ring is expected to be a singlet and will be in the aromatic region. |

| ~2.6 | Singlet | 3H | -CH₃ | The methyl group protons are expected to be a singlet in the typical range for a methyl group attached to an aromatic ring. |

Causality Behind Predictions:

-

Phenyl Protons: The phenyl group protons will split each other, resulting in complex multiplets. The ortho protons are expected to be further downfield due to the anisotropic effect and electron-withdrawing nature of the pyrimidine ring.

-

Pyrimidine Proton: The lone proton on the pyrimidine ring (H-5) has no adjacent protons, hence it will appear as a sharp singlet. Its chemical shift is influenced by the surrounding nitrogen atoms and substituents.

-

Methyl Protons: The methyl group at the 4-position is isolated from other protons, so it will appear as a singlet. Its chemical shift is typical for an alkyl group attached to an sp²-hybridized carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, a predicted spectrum is presented here based on established principles.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C-4 | Attached to a methyl group and nitrogen, and part of the pyrimidine ring. |

| ~165 | C-6 | Attached to the phenyl group and nitrogen. |

| ~161 | C-2 | Attached to the electronegative chlorine atom and two nitrogen atoms. |

| ~137 | C-1' (ipso-carbon of phenyl) | Quaternary carbon of the phenyl ring attached to the pyrimidine. |

| ~130 | C-4' (para-carbon of phenyl) | Aromatic CH. |

| ~129 | C-2', C-6' (ortho-carbons of phenyl) | Aromatic CH. |

| ~128 | C-3', C-5' (meta-carbons of phenyl) | Aromatic CH. |

| ~115 | C-5 | The carbon bearing the lone proton on the pyrimidine ring. |

| ~24 | -CH₃ | Methyl carbon. |

Causality Behind Predictions:

-

Pyrimidine Carbons: The carbons in the pyrimidine ring (C-2, C-4, C-6) are significantly deshielded due to the presence of electronegative nitrogen atoms and the chlorine substituent. Their exact shifts are influenced by the combined electronic effects.

-

Phenyl Carbons: The chemical shifts of the phenyl carbons are in the typical aromatic region (120-140 ppm). The ipso-carbon (C-1') is expected to be a quaternary signal.

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will result in all carbon signals appearing as singlets.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Analysis: Assign the peaks based on their chemical shifts, multiplicities (for ¹H), and comparison with predicted values and spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium-Weak | C-H stretching (aromatic) |

| 2900 - 3000 | Weak | C-H stretching (aliphatic -CH₃) |

| 1550 - 1600 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1450 - 1500 | Medium | C=C stretching (phenyl ring) |

| 750 - 800 | Strong | C-H out-of-plane bending (aromatic) |

| 700 - 750 | Strong | C-Cl stretching |

Causality Behind Predictions:

-

The aromatic C-H stretches appear above 3000 cm⁻¹.

-

The aliphatic C-H stretch from the methyl group appears just below 3000 cm⁻¹.

-

The C=N and C=C stretching vibrations of the pyrimidine ring are expected to be strong and in the 1550-1600 cm⁻¹ region.

-

The C-Cl stretch is typically found in the fingerprint region and can be broad.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Visualization of Workflows

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

NMR Data Acquisition and Processing

Sources

Solubility and Stability of 2-Chloro-4-methyl-6-phenylpyrimidine: A Methodological and Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the solubility and stability of the novel chemical entity 2-Chloro-4-methyl-6-phenylpyrimidine. Given the scarcity of public-domain data on this specific molecule, this document serves as a predictive guide and a detailed methodological resource. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to generate a robust physicochemical profile, a critical step in the early stages of drug discovery and development. We will explore the theoretical underpinnings of its likely behavior and provide field-proven, step-by-step protocols for its empirical evaluation.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental properties. Among the most critical are solubility and stability. Solubility dictates the bioavailability of a compound and influences formulation strategies, while stability determines its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[1][2]

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold prevalent in medicinal chemistry. Its structure—featuring a hydrophobic phenyl group, a reactive chloro substituent, and a basic pyrimidine core—suggests a complex physicochemical profile that requires careful and systematic investigation. This guide provides the necessary protocols to de-risk and characterize this NCE, adhering to principles outlined by international regulatory bodies.[3][4]

Compound Profile: this compound

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₉ClN₂

-

Molecular Weight: 204.66 g/mol

-

Structure:

/ C C=C(C) / \ / N---C=C(c1ccccc1)

-

Predicted Physicochemical Properties:

-

Solubility: The presence of the phenyl ring and the chloro group imparts significant hydrophobicity, suggesting low intrinsic aqueous solubility. The nitrogen atoms in the pyrimidine ring offer sites for protonation, implying that solubility may be pH-dependent, potentially increasing under acidic conditions.

-

Stability: The 2-chloro substituent on the electron-deficient pyrimidine ring is a potential site for nucleophilic substitution, particularly hydrolysis. This suggests a susceptibility to degradation in aqueous media, especially under basic or acidic conditions. The aromatic system may also be sensitive to oxidative and photolytic stress.[2]

-

Part I: Aqueous and Solvent Solubility Assessment

Determining the solubility profile is paramount. We will address two forms of solubility: thermodynamic and kinetic. Thermodynamic solubility is the true equilibrium solubility and is considered the 'gold standard', while kinetic solubility is a high-throughput measure of how readily a compound precipitates from a solution, often used for early-stage screening.[1][5]

Causality Behind Experimental Design

The choice of solvents and buffer systems is not arbitrary. We select solvents commonly used in preclinical and formulation development (e.g., DMSO, Ethanol, PEG 400) to understand how the compound will behave in various vehicle systems. Aqueous buffers at pH 1.2 (simulating gastric fluid), pH 6.8 (simulating intestinal fluid), and pH 7.4 (simulating physiological pH) are used to assess the impact of ionization on solubility, a key factor for predicting oral absorption.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the definitive technique for determining thermodynamic solubility.[5] It involves allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials.

-

Solvent Addition: Add 1 mL of each selected solvent/buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The solution should appear as a slurry with visible undissolved solid.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated, stability-indicating HPLC-UV method.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Report the results in µg/mL or mg/mL.

Data Presentation: Solubility Profile

Summarize the collected data in a clear, structured format.

| Solvent/Buffer System | Temperature (°C) | pH | Solubility (µg/mL) | Method |

| Deionized Water | 25 | ~7.0 | Shake-Flask HPLC-UV | |

| 0.1 N HCl Buffer | 25 | 1.2 | Shake-Flask HPLC-UV | |

| Phosphate Buffer | 25 | 6.8 | Shake-Flask HPLC-UV | |

| Phosphate Buffer | 25 | 7.4 | Shake-Flask HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Shake-Flask HPLC-UV | |

| Ethanol | 25 | N/A | Shake-Flask HPLC-UV | |

| Polyethylene Glycol 400 (PEG 400) | 25 | N/A | Shake-Flask HPLC-UV |

Workflow Visualization: Solubility Determination

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Assessment.

Part II: Stability Profiling and Forced Degradation Studies

Stability testing is essential to identify how the quality of a drug substance varies with time under the influence of environmental factors.[6] Forced degradation (or stress testing) is a critical component, designed to deliberately degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8] This process is fundamental for developing stability-indicating analytical methods.

Causality Behind Experimental Design

Forced degradation studies are not designed to mimic real-world storage conditions but to accelerate decomposition.[9]

-

Hydrolysis: Testing at acidic, basic, and neutral pH is performed because many drug molecules are susceptible to pH-dependent hydrolysis. For our target compound, this will probe the stability of the chloro-pyrimidine bond.[10]

-

Oxidation: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress, which can occur during manufacturing or storage.[10]

-

Photolysis: Exposure to light of specific wavelengths, as mandated by ICH Q1B guidelines, is crucial for compounds with chromophores (like the phenylpyrimidine system) that can absorb UV or visible light and undergo degradation.

-

Thermal Stress: High-temperature testing helps identify thermally labile functional groups and provides data for Arrhenius calculations to predict shelf-life at lower temperatures.[3]

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This level is sufficient to detect and characterize degradants without destroying the molecule completely.[11]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Step-by-Step Methodology:

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

-

Keep at 60°C for 24 hours.

-

Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours).

-

Neutralize the sample with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

-

Keep at room temperature (25°C) and monitor closely. Basic conditions may cause rapid degradation.

-

Withdraw samples at time points (e.g., 30 mins, 1, 4 hours).

-

Neutralize the sample with an equivalent amount of 0.1 N HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

Withdraw samples at predetermined time points.

-

Analyze directly by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound (in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze samples after exposure.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.

-

Dissolve and analyze the sample by HPLC.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Parameters | Duration | % Degradation | No. of Degradants | Observations (e.g., color change) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24h | |||

| Base Hydrolysis | 0.1 N NaOH, 25°C | 4h | |||

| Neutral Hydrolysis | Water, 60°C | 24h | |||

| Oxidation | 3% H₂O₂, 25°C | 24h | |||

| Photolytic (Solid) | ICH Q1B Light | N/A | |||

| Photolytic (Solution) | ICH Q1B Light | N/A | |||

| Thermal (Solid) | 80°C | 48h |

Workflow Visualization: Stability and Forced Degradation

This diagram outlines the comprehensive workflow for assessing the stability of the compound.

Caption: Comprehensive Stability Testing Workflow.

Conclusion and Forward-Looking Strategy

This technical guide provides a robust, scientifically-grounded framework for the comprehensive solubility and stability characterization of this compound. By systematically executing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data needed to make informed decisions.

The resulting solubility profile will guide the selection of appropriate vehicles for preclinical studies and lay the groundwork for future formulation development. The stability data, particularly the identification of degradation pathways, is indispensable for establishing appropriate storage and handling conditions, defining a re-test period, and ensuring the development of a safe and effective final drug product. This methodological approach transforms an unknown compound into a well-characterized entity, ready for the next phase of its development journey.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (Source: vertexaisearch.cloud.google.com, )

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (Source: American Pharmaceutical Review, )

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (Source: EDREX: GL.CAPP.018, )

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (Source: WuXi AppTec, )

- Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (Source: Pharmacy Board of Sierra Leone, )

- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (Source: Saudi Food and Drug Authority, )

- A review of methods for solubility determination in biopharmaceutical drug characterization. (Source: Journal of Pharmaceutical and Biomedical Analysis, )

- Stability testing overview for Pharmaceutical products. (Source: GMP SOP, )

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (Source: Rheolution, )

- 4-Chloro-6-methyl-2-phenylpyrimidine. (Source: PubChem, )

- 2-chloro-4-methylpyrimidine - Physico-chemical Properties. (Source: ChemBK, )